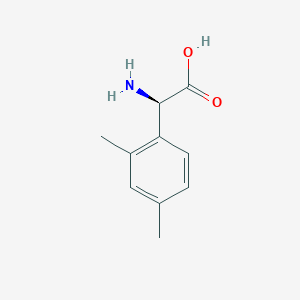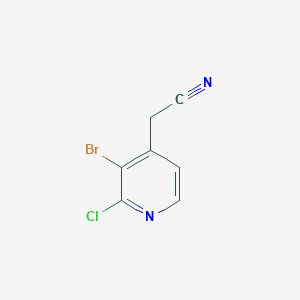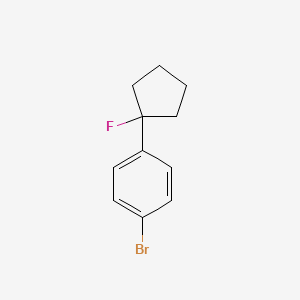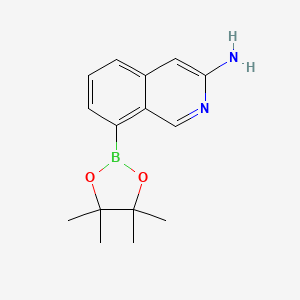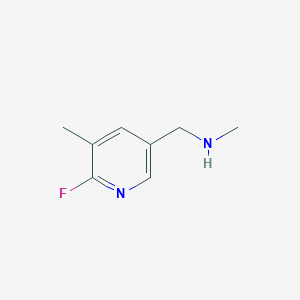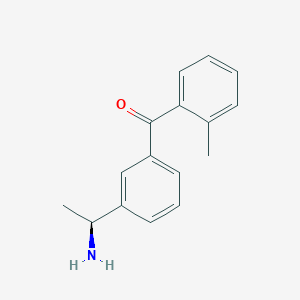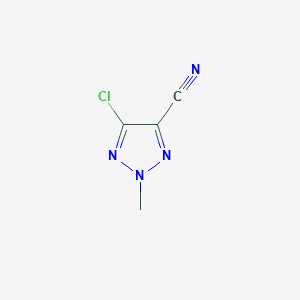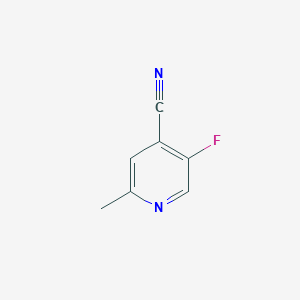
5-Methoxyindolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyindolin-3-one is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities this compound is a derivative of indole, characterized by a methoxy group (-OCH₃) attached to the fifth carbon of the indole ring and a ketone group (=O) at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindolin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methoxy-2-nitrobenzaldehyde with an appropriate amine can lead to the formation of this compound through a cyclization process. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of efficient catalysts and reaction conditions that can be easily scaled up. The choice of solvents, temperature, and reaction time are critical factors in industrial synthesis to achieve cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
5-Methoxyindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, leading to the formation of 5-methoxyindolin-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-methoxyindolin-3-ol.
Substitution: Introduction of various substituents at the indole ring positions.
科学的研究の応用
5-Methoxyindolin-3-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxyindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Additionally, it may modulate various signaling pathways, including those involved in inflammation and cell survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
5-Methoxyindolin-3-one can be compared with other similar compounds, such as:
Indole-3-acetic acid (IAA): A naturally occurring plant hormone involved in growth and development.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
CAS番号 |
1369138-75-9 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
5-methoxy-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-4,10H,5H2,1H3 |
InChIキー |
JTGJMTAWZVAJAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


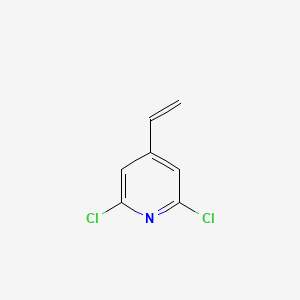
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
